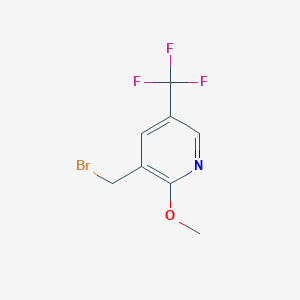

3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-5(3-9)2-6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRHSRBXDHBCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated pyridines stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them invaluable building blocks in the synthesis of novel therapeutic agents. Among these, 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest, combining several key functional groups that are attractive for drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, the methoxy group can modulate electronic properties and serve as a synthetic handle, and the bromomethyl group provides a reactive site for further molecular elaboration.[1][2][3]

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from closely related analogs to predict and interpret the expected spectral data. This predictive approach is a critical skill for researchers working with novel compounds.

Molecular Structure and Key Features

The structure of this compound, with CAS Number 1227576-08-0, presents a unique combination of substituents on a pyridine ring. Understanding the interplay of these groups is fundamental to interpreting its spectral data.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the carbon-hydrogen framework and the fluorine environment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using an appropriate fluorine reference standard (e.g., CFCl₃).

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

¹H NMR: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methoxy protons, and the bromomethyl protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | ~8.3 | Doublet (d) | 1H | H6 | The proton at the 6-position is deshielded by the electronegative nitrogen atom and the trifluoromethyl group. It will appear as a doublet due to coupling with H4. |

| B | ~7.8 | Doublet (d) | 1H | H4 | The proton at the 4-position will be a doublet due to coupling with H6. |

| C | ~4.7 | Singlet (s) | 2H | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |

| D | ~4.0 | Singlet (s) | 3H | -OCH₃ | The methoxy protons will appear as a singlet in the typical region for such groups. |

Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and experimental conditions.

¹³C NMR: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The trifluoromethyl group will cause the C5 signal to appear as a quartet due to C-F coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling | Assignment | Rationale |

| 1 | ~162 | No | C2 | Carbon attached to two electronegative atoms (N and O). |

| 2 | ~148 | Yes | C6 | Aromatic carbon adjacent to nitrogen. |

| 3 | ~135 | Yes | C4 | Aromatic carbon. |

| 4 | ~123 (quartet) | ¹JCF ≈ 272 Hz | -CF₃ | The carbon of the trifluoromethyl group shows a large one-bond coupling to fluorine.[4] |

| 5 | ~120 (quartet) | ²JCF ≈ 34 Hz | C5 | Carbon directly attached to the -CF₃ group. |

| 6 | ~115 | Yes | C3 | Aromatic carbon bearing the bromomethyl group. |

| 7 | ~54 | No | -OCH₃ | Methoxy carbon. |

| 8 | ~28 | No | -CH₂Br | Bromomethyl carbon, shifted downfield by the bromine atom. |

Note: Chemical shifts and coupling constants are predictions based on data from similar compounds and established principles.[5]

¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is highly sensitive to the local electronic environment.[6] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the -CF₃ group on a pyridine ring is typically observed in the range of -60 to -70 ppm relative to CFCl₃.[7][8][9] The exact position will be influenced by the other substituents on the ring. The signal is expected to be a singlet as there are no nearby fluorine or hydrogen atoms to cause significant coupling.

Figure 2: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragments, while softer techniques like Electrospray Ionization (ESI) are better for observing the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₇BrF₃NO. The monoisotopic mass can be calculated, and the mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10][11][12]

-

Molecular Ion (M⁺): The mass spectrum should exhibit a pair of peaks for the molecular ion at m/z values corresponding to the masses of [C₈H₇⁷⁹BrF₃NO]⁺ and [C₈H₇⁸¹BrF₃NO]⁺. These peaks will have nearly equal intensity.

-

Key Fragmentation Pathways:

-

Loss of Bromine: A common fragmentation is the loss of the bromine radical, leading to a significant peak at [M - Br]⁺.

-

Loss of the Bromomethyl Group: Cleavage of the C-C bond between the ring and the bromomethyl group would result in a fragment corresponding to the pyridine ring.

-

Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group or a methyl radical is also possible.

-

Figure 3: Simplified predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium-Weak | Aliphatic C-H stretch (-OCH₃, -CH₂Br) |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching vibrations.[13][14] |

| 1350-1150 | Strong | C-F stretching vibrations of the -CF₃ group. |

| 1250-1000 | Strong | C-O stretching of the methoxy group. |

| ~600 | Medium | C-Br stretch |

The presence of strong absorption bands in the 1350-1150 cm⁻¹ region is a key indicator of the trifluoromethyl group. The combination of aromatic and aliphatic C-H stretches, along with the C-O and C-Br stretches, provides a comprehensive fingerprint of the molecule's functional groups.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, a confident and unambiguous structure determination can be achieved. This guide provides the foundational principles and predicted data to enable researchers to successfully characterize this and other novel halogenated pyridine derivatives, which are of growing importance in the field of drug discovery.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-(Trifluoromethoxy)bromobenzene [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 13C NMR spectrum [chemicalbook.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

physicochemical properties of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

Abstract: This technical guide provides a comprehensive overview of this compound, a pivotal reagent in contemporary medicinal and agrochemical research. We delve into its core physicochemical properties, outline its logical synthesis, explore its reactivity as a versatile electrophilic building block, and provide validated protocols for its application. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, grounding all technical claims and methodologies in authoritative scientific context.

Introduction: A Strategically Designed Synthetic Intermediate

In the landscape of modern drug discovery, the incorporation of substituted pyridine rings is a widely employed strategy to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1] this compound has emerged as a particularly valuable synthon for this purpose. Its structure is strategically functionalized: the reactive bromomethyl group serves as a handle for covalent bond formation, while the methoxy and trifluoromethyl substituents on the pyridine core offer fine control over the electronic and lipophilic character of the final molecule.[2][3] This guide offers an in-depth exploration of this compound's properties and its practical application in complex molecule synthesis.

Core Physicochemical & Structural Data

A foundational understanding of a reagent's properties is critical for designing robust and reproducible synthetic protocols.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 126149-31-7 |

| Molecular Formula | C₈H₇BrF₃NO |

| Molecular Weight | 270.05 g/mol |

| Canonical SMILES | COC1=NC=C(C=C1C(F)(F)F)CBr |

| InChI Key | YUDYUCKEWCVXTE-UHFFFAOYSA-N |

Source: Data compiled from publicly available chemical databases.

Predicted Physicochemical Properties

The following properties are computationally predicted and serve as a valuable guide for experimental design, such as solvent selection, purification methods, and reaction temperature.

| Property | Predicted Value |

| Boiling Point | 260.3 ± 40.0 °C at 760 mmHg |

| Density | 1.62 ± 0.1 g/cm³ |

| pKa (Most Basic) | -1.15 ± 0.10 |

| Refractive Index | 1.493 |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound involves the selective free-radical bromination of the corresponding methyl-substituted precursor.

Standard Synthetic Protocol

Reaction: Free-radical bromination of 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine.

Expertise-Driven Rationale: This method is preferred due to its high selectivity for the benzylic-like methyl group. The pyridine ring is electronically deactivated by the trifluoromethyl group, making it less susceptible to electrophilic aromatic bromination. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is required to start the chain reaction.

Step-by-Step Methodology:

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-methyl-2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq).

-

Dissolution: Add an anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 - 1.2 eq) and a catalytic amount of AIBN (0.02 - 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress via TLC or ¹H NMR by observing the disappearance of the methyl singlet.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Quenching & Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel or by recrystallization to obtain the pure title compound.

References

The Strategic Utility of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of the Key Building Block: 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1227576-08-0).

This guide serves as a comprehensive technical resource on this compound, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. As a senior application scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind its synthesis, reactivity, and strategic deployment in the development of complex molecular architectures.

Core Compound Identification and Properties

The subject of this guide is the pyridine-based building block, this compound. Its unique trifunctional substitution pattern—a reactive bromomethyl handle, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group—makes it a highly versatile intermediate for creating diverse molecular libraries.

| Property | Value | Source |

| CAS Number | 1227576-08-0 | AK Scientific, Inc.[1] |

| Molecular Formula | C₈H₇BrF₃NO | AK Scientific, Inc.[1] |

| Molecular Weight | 270.05 g/mol | AK Scientific, Inc.[1] |

| Typical Purity | ≥95% - 98% | AK Scientific, Inc.[1], CoreSyn[2] |

| Physical State | Not available | AK Scientific, Inc.[3] |

| Melting Point | Not available | AK Scientific, Inc.[3] |

| Boiling Point | Not available | AK Scientific, Inc.[3] |

| Solubility | Not available | AK Scientific, Inc.[3] |

The Scientific Rationale: Strategic Importance in Synthesis

The trifluoromethylpyridine scaffold is a privileged motif in modern pharmaceuticals and agrochemicals.[4] The incorporation of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound is a prime exemplar of a building block designed to introduce this valuable moiety.

The core utility of this compound lies in the high reactivity of the bromomethyl group. This functional group acts as a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide array of functionalities, including amines, thiols, alcohols, and carbanions, thereby serving as a linchpin in the assembly of more complex drug candidates. The methoxy group at the 2-position and the trifluoromethyl group at the 5-position electronically influence the pyridine ring, modulating its reactivity and the properties of the final molecule.

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is not a trivial ring bromination but requires a specific strategy to functionalize the methyl group. The most logical and industrially relevant approach is the free-radical bromination of the 'benzylic' (or more accurately, 'pyridylic') methyl group of the precursor, 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine.

Conceptual Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[6] While a specific protocol for this exact substrate is not publicly available in the provided search results, the following represents a standard, field-proven methodology.

Objective: To synthesize this compound via free-radical bromination of 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine.

Materials:

-

2-methoxy-3-methyl-5-(trifluoromethyl)pyridine (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 - 1.2 equivalents)[7]

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO) (0.02 - 0.1 equivalents)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or trifluorotoluene)[6]

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine and the anhydrous solvent.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator to the flask.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Causality and Self-Validation:

-

Why NBS? N-Bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic bromination.[6]

-

Why a Radical Initiator? The reaction proceeds via a free-radical chain mechanism. An initiator like AIBN or BPO is required to start the chain reaction by generating the initial bromine radical.[6]

-

Why a Non-polar Solvent? Non-polar solvents are used to prevent ionic side reactions and to ensure the insolubility of the succinimide byproduct, which simplifies its removal.

-

Inert Atmosphere: This is crucial to prevent oxidation of the radical intermediates.

Reactivity and Applications in Drug Development

The primary synthetic value of this compound lies in its role as an electrophilic building block. The bromomethyl group is an excellent leaving group, making it highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.

Reaction Schema: The Versatility of a Building Block

Caption: Sₙ2 displacement reactions with various nucleophiles.

While specific drug candidates synthesized directly from this CAS number are not prominently disclosed in the searched literature, its structural motifs are key in the development of various bioactive molecules. For instance, related trifluoromethylpyridine derivatives are crucial intermediates in synthesizing antiviral and antitumor agents, as well as potent herbicides.[4][8] The ability to readily form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds makes this reagent invaluable for lead optimization campaigns where diverse functional groups need to be explored.

Safety, Handling, and Storage

As a reactive electrophile, this compound must be handled with appropriate care.

Hazard Identification:

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

Handling and PPE:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash skin thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and store locked up.[3]

-

Incompatible with strong oxidizing agents.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 14837018 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety data sheet 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide to the Safe Handling of 3-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine

This document serves as a comprehensive technical guide for the safe handling, storage, and emergency management of this compound. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a reactive intermediate in synthesis. This guide synthesizes information from available Safety Data Sheets (SDS) with established laboratory safety principles to provide a deeper, more causal understanding of the required protocols.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its utility in organic synthesis stems from the presence of multiple functional groups: a reactive bromomethyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group. These features make it a valuable building block but also necessitate stringent safety protocols.

A clear understanding of the compound's basic properties is the foundation of a thorough risk assessment. The key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1227576-08-0 | [1][2] |

| Molecular Formula | C₈H₇BrF₃NO | [2] |

| Molecular Weight | 270.05 g/mol | [2] |

| Purity | ≥95% | [1] |

| Synonyms | 3-bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine; Pyridine, 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)- | [1] |

| Long-Term Storage | Store in a cool, dry place. | [2] |

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The classification for this compound points to significant irritant properties.

| GHS Classification | |

| Signal Word | Warning [1] |

| Pictogram |

|

| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |

Expert Analysis of Hazards

The hazard profile is a direct consequence of the compound's molecular structure. The bromomethyl group (-CH₂Br) is a potent lachrymator and alkylating agent. This functionality can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to the observed irritation of the skin, eyes, and respiratory tract. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which can influence the overall reactivity of the molecule. Therefore, the GHS classification should be considered the minimum hazard level, and the compound must be handled with the assumption that it is potentially reactive and corrosive to biological tissues.

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of specific PPE must be based on a thorough risk assessment of the planned procedure.

| Body Part | Personal Protective Equipment | Rationale and Best Practices |

| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes.[3] A face shield worn over goggles is required when handling quantities greater than a few milligrams or when there is any risk of splashing.[4] |

| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for incidental contact.[4] For prolonged handling or immersion, double-gloving or the use of thicker, more robust gloves (e.g., butyl rubber) should be considered. Gloves must be inspected for defects before each use and removed using the proper technique to avoid contaminating the skin.[3] |

| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat provides a critical barrier against splashes and contamination of personal clothing.[4] |

| Respiratory | Chemical Fume Hood / Respirator | All handling must occur in a properly functioning chemical fume hood to control vapor and aerosol exposure.[1] If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[4] |

Section 4: Standard Operating Procedure for Safe Handling

Adherence to a strict, systematic workflow is the most effective method for ensuring safety and experimental integrity. The following protocol outlines the critical steps for handling this compound.

Methodology:

-

Preparation: Before retrieving the compound from storage, ensure all PPE is correctly worn.[4] Verify that the chemical fume hood is operational. Assemble all necessary apparatus, including designated waste containers, within the hood to minimize movement in and out of the controlled workspace.

-

Handling: Conduct all transfers and manipulations of the solid or its solutions within the fume hood.[1] When weighing, use gentle motions to prevent the generation of airborne dust or aerosols.

-

Storage: When not in use, the primary container must be kept tightly closed and stored in a well-ventilated, locked-up area.[1]

-

Cleanup: After completing the task, decontaminate the work surface and any non-disposable equipment. Dispose of all contaminated items, including gloves and weighing papers, in a clearly labeled, sealed hazardous waste container.[4]

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[1]

Section 5: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of emergency equipment before beginning work.

Exposure First Aid

-

General Advice: In all cases of exposure, move the affected person out of the dangerous area, seek immediate medical attention, and provide the Safety Data Sheet to the responding physician.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Obtain immediate medical aid.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do so. Obtain immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]

Accidental Release Measures

The response to a spill depends on its scale. The primary goal is to contain the material safely without creating additional hazards.

Spill Cleanup Protocol:

-

Containment: Prevent the further spread of the spill if it is safe to do so.[1]

-

Absorption: For small spills, cover the material with an inert absorbent like sand, earth, or vermiculite.[5]

-

Collection: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1]

-

Disposal: Dispose of the waste container according to institutional and local environmental regulations.[1] Consult your institution's Environmental Health and Safety department for specific guidance.

Section 6: References

-

AK Scientific, Inc. Safety Data Sheet: this compound. [URL: https://www.aksci.com/sds/3754EF.pdf]

-

CymitQuimica. Product Information: 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [URL: https://www.cymitquimica.com/cas/124432-63-9]

-

ChemicalBook. Safety Data Sheet: 3-broMo-2-Methoxy-5-(trifluoroMethyl)pyridine. [URL: https://www.chemicalbook.com/sds/cas/1020252-76-9_cb73040778.htm]

-

CymitQuimica. Safety Data Sheet: 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine. [URL: https://www.cymitquimica.com/sds/PC535036_EN.pdf]

-

Sigma-Aldrich. Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine. [URL: https://www.sigmaaldrich.com/sds/aldrich/cds022451]

-

AK Scientific, Inc. Product Page: this compound. [URL: https://www.aksci.com/item_detail.php?cat=3754EF]

-

BenchChem. Safety Operating Guide: 5-(Bromomethyl)-3,3'-bipyridine. [URL: https://www.benchchem.com/product/b5987/safety]

References

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylpyridine Derivatives: Strategies, Mechanisms, and Practical Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylpyridine (TFMP) moiety stands out as a "privileged" structural motif. The fusion of the electron-deficient pyridine ring with the potent electron-withdrawing and lipophilic trifluoromethyl group creates a unique chemical entity that can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] These modulations are critical for transforming a biologically active compound into a viable drug candidate or a high-performance agrochemical.

This guide, written from the perspective of a field application scientist, moves beyond a simple recitation of reactions. It aims to provide a deep, practical understanding of the core synthetic strategies for accessing TFMP derivatives. We will explore the causality behind choosing one route over another, delve into the mechanisms that govern these transformations, and provide validated protocols for key reactions. Our exploration is structured around the three principal paradigms for constructing these vital compounds: the classic industrial halogen exchange method, the versatile cyclocondensation approach using fluorinated building blocks, and the modern, atom-economical frontier of direct C-H trifluoromethylation.

Part 1: The Industrial Workhorse: Halogen Exchange from Picoline Precursors

The most established and industrially scaled method for synthesizing many trifluoromethylpyridines begins with inexpensive and readily available picolines (methylpyridines).[4] The underlying logic is straightforward: leverage a low-cost feedstock and convert the robust methyl C-H bonds into a C-F bond via a trichloromethyl intermediate. This pathway is particularly dominant for producing key commercial intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][5]

The Core Causality: A Two-Act Transformation

The conversion of a methyl group to a trifluoromethyl group is not a direct process. It is a tactical two-stage transformation driven by fundamental reactivity principles:

-

Radical Chlorination: The first stage involves the exhaustive free-radical chlorination of the methyl group to a trichloromethyl (-CCl₃) group. This is typically initiated by UV light or chemical initiators and proceeds because the benzylic-like protons of the methyl group on the pyridine ring are susceptible to radical abstraction.

-

Nucleophilic Fluorine Exchange (Halex Reaction): The second stage is a nucleophilic substitution, often a variation of the Swarts reaction. The highly polarized C-Cl bonds of the trichloromethyl group are sequentially replaced by fluoride ions, typically from sources like hydrogen fluoride (HF) or potassium fluoride (KF).[6] The presence of a catalyst, such as an antimony salt, can facilitate this exchange.[7]

The overall workflow is a robust, albeit sometimes harsh, method for introducing the -CF₃ group.

Caption: General workflow for TFMP synthesis via halogen exchange.

Process Insight: Liquid vs. Vapor Phase

While this transformation can be performed in the liquid phase, industrial production often favors a continuous vapor-phase process, especially at high temperatures (>300°C).[1][5] A simultaneous vapor-phase reaction, where chlorination and fluorination occur in a specialized reactor, offers significant advantages. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the herbicide Fluazifop, can be produced in a good yield via a single, continuous process from 3-picoline.[1][5] This approach, however, requires specialized equipment and careful control over reaction parameters to manage the formation of multi-chlorinated by-products.[1]

Table 1: Representative Yields in Vapor-Phase Synthesis [1][5]

| Starting Material | Major Product(s) | Reported Yield |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Good (Specific yield varies with conditions) |

| 3,5-Lutidine | Chloro-bis(trifluoromethyl)pyridine | 60-80% |

Field-Validated Protocol: Synthesis of 2,3-Dichloro-5-(Trifluoromethyl)Pyridine (2,3,5-DCTF)

This protocol describes a common laboratory-scale approach starting from the trichloromethylated intermediate, which is itself derived from picoline. 2,3,5-DCTF is a critical building block for numerous agrochemicals.[8]

Objective: To synthesize 2,3-dichloro-5-(trifluoromethyl)pyridine via fluorine exchange on 2,3-dichloro-5-(trichloromethyl)pyridine.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Mercuric Oxide (HgO) - Caution: Highly Toxic

-

Polyethylene Reactor

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a well-ventilated fume hood suitable for handling anhydrous HF, charge a polyethylene reactor with 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9.0 mol) of anhydrous hydrogen fluoride.

-

Catalyst Addition: Cool the reaction mixture to -20 °C. Over a period of 3 hours, slowly and carefully add mercuric oxide. Maintain the internal reaction temperature below 35 °C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture for approximately 22 hours, or until the system appears as a gray-white slurry.

-

Work-up: Filter the reaction mixture. Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the dichloromethane under reduced pressure to yield the crude product.

-

Purification: The product, 2,3-dichloro-5-trifluoromethylpyridine, can be further purified by distillation if necessary. The reaction is reported to achieve near-quantitative conversion with high selectivity.[8]

Part 2: Constructing the Core: Cyclocondensation with Trifluoromethylated Building Blocks

The halogen exchange route is powerful but limited by the availability of the corresponding picoline and the potential for isomer formation during nuclear chlorination. The cyclocondensation strategy offers a more versatile and regiochemically precise alternative. The core principle is to construct the pyridine ring itself using smaller, readily available fragments, at least one of which already contains the trifluoromethyl group.[1][4][9]

The Core Causality: Pre-installed Functionality for Regiocontrol

By using a trifluoromethyl-containing synthon, the position of the -CF₃ group in the final product is predetermined by the structure of the starting materials. This method provides access to substitution patterns that are difficult or impossible to achieve through the picoline-based routes. This is particularly relevant for 4-trifluoromethylpyridine derivatives, which are found in fewer commercial agrochemicals, partly due to synthetic challenges via other routes.[1][5]

Common trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

Caption: Generalized workflow for TFMP synthesis via cyclocondensation.

Field-Validated Protocol: Synthesis of a 2,6-disubstituted-4-trifluoromethylpyridine

This protocol is based on the general approach of constructing the pyridine ring from ethyl trifluoroacetate, a common C2-synthon.[7]

Objective: To synthesize 2,6-dichloro-4-trifluoromethylpyridine, a versatile intermediate.

Materials:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

Procedure:

-

Claisen Condensation: React ethyl trifluoroacetate with acetone in the presence of a base like sodium ethoxide to form 1,1,1-trifluoro-2,4-pentanedione. This step creates the key β-diketone intermediate.

-

Ammonia Condensation: Treat the resulting diketone with ammonia. This forms an enaminone, which then cyclizes and dehydrates to form 2-hydroxy-6-methyl-4-trifluoromethylpyridine.

-

Chlorination: Heat the hydroxypyridine intermediate with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This is a standard method for converting hydroxypyridines (or their pyridone tautomers) into the corresponding chloropyridines.

-

Work-up and Purification: After the reaction is complete, the excess chlorinating agents are carefully quenched (e.g., with ice water). The product is then extracted with an organic solvent, dried, and purified, typically by distillation or column chromatography, to yield 2,6-dichloro-4-trifluoromethylpyridine.[7]

Expert Insight: The choice of building block is critical and dictates the final substitution pattern. While this method offers excellent regiocontrol, it is often more step-intensive than the halogen exchange route and relies on the commercial availability of the fluorinated synthons.

Part 3: The Modern Frontier: Direct C–H Trifluoromethylation

The "holy grail" of synthetic chemistry is the direct functionalization of C-H bonds, as it represents the most atom- and step-economical approach. Direct trifluoromethylation of a pyridine ring avoids the need for pre-functionalized starting materials (like picolines or halides).[10] However, this approach faces a significant challenge: the inherent electron-deficient nature of the pyridine ring makes it resistant to many electrophilic substitution reactions and directs nucleophilic attack primarily to the C2 and C4 positions.[11] Recent advances have provided powerful new methods to overcome these hurdles.

The Core Causality: Generating and Reacting the Trifluoromethyl Species

Success in direct C-H trifluoromethylation hinges on two factors: the method of generating the trifluoromethylating species (radical, electrophile, or nucleophile) and controlling its regioselectivity.

-

Radical Trifluoromethylation: This is the most common direct approach. A trifluoromethyl radical (CF₃•) is generated from a precursor like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or via photoredox catalysis from sources like triflyl chloride.[12][13][14] The highly reactive CF₃• radical can then add to the electron-deficient pyridine ring. This method often shows a preference for the C2 position.[12][15]

-

Nucleophilic Trifluoromethylation: This strategy requires activating the pyridine ring to make it susceptible to attack from a nucleophilic CF₃ source (like TMSCF₃, the Ruppert-Prakash reagent). A recent, elegant method achieves elusive C3-selectivity by first performing a hydrosilylation on the pyridine.[11][16] This temporarily breaks the ring's aromaticity, forming an N-silyl enamine intermediate which is then susceptible to electrophilic attack at C3, ultimately leading to a C3-trifluoromethylated product after re-aromatization.[16][17]

-

Electrophilic Trifluoromethylation: This involves using highly reactive electrophilic "CF₃⁺" sources, such as Togni's or Umemoto's reagents.[18][19] These reactions often require a directing group on the pyridine ring to achieve C-H activation and control the site of trifluoromethylation.[20]

Caption: Simplified cycle for photoredox-catalyzed radical trifluoromethylation.

Field-Validated Protocol: Light-Promoted Trifluoromethylation of Pyridones

Pyridones are highly valuable scaffolds in their own right. This protocol demonstrates a modern, catalyst-free, light-mediated approach for their direct trifluoromethylation using Langlois' reagent.[14][18]

Objective: To perform a direct C3-trifluoromethylation of a 2-pyridone derivative.

Materials:

-

2-Pyridone substrate (e.g., 1-methyl-2-pyridone)

-

Sodium trifluoromethanesulfinate (Langlois' reagent, CF₃SO₂Na)

-

Dimethyl sulfoxide (DMSO)

-

390 nm LED light source

-

Reaction vial

Procedure:

-

Reaction Setup: In a reaction vial, combine the 2-pyridone substrate (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.1 M).

-

Irradiation: Place the vial under a 390 nm LED light source and stir at room temperature. The reaction is typically run under an ambient atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the C3-trifluoromethylated pyridone product.[18]

Expert Insight: The field of direct C-H functionalization is rapidly evolving. While radical methods are often the most straightforward, achieving high regioselectivity can be challenging and substrate-dependent. The development of methods like the C3-selective hydrosilylation/trifluoromethylation showcases how clever mechanistic design can overcome the innate reactivity patterns of heterocycles.[11]

Applications and Outlook

The synthetic routes detailed above provide access to a vast chemical space of trifluoromethylpyridine derivatives, which are integral to numerous commercial products.

Table 2: Selected Commercial Products Containing a Trifluoromethylpyridine Core [1][5][14][21]

| Product Name | Class | Trifluoromethylpyridine Core |

| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinamide |

| Fluazinam | Fungicide | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline derivative of pyridine |

| Pifeltro (Doravirine) | Pharmaceutical (HIV) | 3-Chloro-5-(trifluoromethyl)picolinonitrile |

| Fuzapladib | Veterinary Med. | 2-Chloro-5-(trifluoromethyl)pyridine derivative |

The demand for novel, highly functionalized trifluoromethylpyridines will only continue to grow as researchers in drug discovery and agrochemical development seek to fine-tune molecular properties for enhanced efficacy and safety. While the classic halogen exchange and cyclocondensation methods will remain vital, especially for large-scale industrial production, the future of TFMP synthesis undoubtedly lies in the continued development of more sophisticated, selective, and sustainable direct C-H functionalization methodologies. These modern approaches promise to accelerate the discovery of next-generation pharmaceuticals and crop protection agents built upon this uniquely powerful scaffold.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. researchgate.net [researchgate.net]

- 10. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 12. pnas.org [pnas.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pnas.org [pnas.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Trifluoromethyl-Pyridine Scaffold: A Cornerstone of Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine into molecular scaffolds has revolutionized the fields of medicinal chemistry and agrochemical science. Among fluorinated motifs, the trifluoromethyl-substituted pyridine (TFMP) core has emerged as a uniquely powerful and versatile building block. The trifluoromethyl (-CF3) group's distinct electronic properties and steric profile dramatically influence a molecule's physicochemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the potential biological activities of TFMP derivatives. We will explore the fundamental principles governing their bioactivity, delve into specific structure-activity relationships (SAR) across herbicidal, insecticidal, fungicidal, and pharmaceutical applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation bioactive compounds.

The Physicochemical Rationale: Why the Trifluoromethyl Group Confers Potent Bioactivity

The trifluoromethyl group is far more than a simple methylated analogue. Its profound impact on a molecule's biological activity stems from a unique combination of powerful physicochemical properties. Understanding these properties is critical to rationally designing potent and effective TFMP-based compounds.[1][2]

-

Enhanced Lipophilicity: The -CF3 group is highly lipophilic, significantly more so than a methyl group.[3][4] This property is crucial for enhancing a molecule's ability to cross biological membranes, such as cell walls or the blood-brain barrier, leading to improved bioavailability and better access to intracellular targets.[3][5][6]

-

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450.[3][5] This increased stability leads to a longer biological half-life, reducing the required dosage frequency and potentially lowering off-target toxicity.[6]

-

Potent Electron-Withdrawing Effects: With the high electronegativity of its three fluorine atoms, the -CF3 group acts as a strong electron-withdrawing substituent.[3][7] When attached to the pyridine ring, it lowers the pKa of the ring nitrogen and modulates the electronic distribution of the entire molecule. This can drastically alter binding interactions with target proteins, often leading to a significant increase in binding affinity and potency.[6][8]

-

Steric and Conformational Influence: While sterically similar to an isopropyl group, the -CF3 group's unique electronic nature allows it to serve as a "lipophilic hydrogen bond acceptor mimic."[3] Its introduction can influence the preferred conformation of a molecule, locking it into a more bioactive shape for optimal interaction with a target's active site.[5]

Caption: Key physicochemical drivers of TFMP bioactivity.

Core Biological Activities & Structure-Activity Relationships (SAR)

The versatility of the TFMP scaffold is evident in its wide-ranging applications in both agriculture and medicine.[9][10] The specific biological activity is determined by the substitution pattern on the pyridine ring and the nature of the appended chemical moieties.

Agrochemical Applications

TFMP derivatives are foundational to many modern crop protection products, with applications spanning herbicides, insecticides, fungicides, and nematicides.[1][7][11] Over 20 TFMP-containing agrochemicals have achieved ISO common names, a testament to their efficacy and commercial importance.[2][12][13]

| Compound Name | Class | Mode of Action | Key Intermediate | Reference(s) |

| Fluazifop-butyl | Herbicide | ACCase Inhibitor | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | [1][12] |

| Haloxyfop-methyl | Herbicide | ACCase Inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [12] |

| Flazasulfuron | Herbicide | ALS Inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9][12] |

| Bicyclopyrone | Herbicide | HPPD Inhibitor | 2-Chloro-6-(trifluoromethyl)pyridine | [1] |

| Flonicamid | Insecticide | Modulator of chordotonal organs | 4-(Trifluoromethyl)nicotinic acid | [9] |

| Chlorfluazuron | Insecticide | Chitin synthesis inhibitor | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9] |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | [9][14] |

| Cyclobutrifluram | Nematicide | SDH Inhibitor | 2-(Trifluoromethyl)pyridine derivative | [1][12] |

Herbicides: The first commercial TFMP herbicide was Fluazifop-butyl, which demonstrated superior activity against perennial grass weeds compared to its benzene analogue.[12] This highlights a key SAR principle: the pyridine nitrogen often improves translocation and bioavailability compared to a corresponding phenyl ring.[1] In the case of the ALS-inhibiting herbicide Pyroxsulam, the TFMP moiety provided high herbicidal activity while the pyridine ring conferred crucial crop selectivity in wheat, which was absent in phenyl analogues.[1]

Insecticides and Fungicides: The development of the insecticide Flonicamid was driven by the discovery that TFMP derivatives of nicotinamide were highly effective against aphids.[9] For fungicides like Fluazinam, research showed that the trifluoromethyl-substituted pyridine derivative had higher fungicidal activity against Botrytis cinerea than chlorine or other derivatives.[9][14] Recent studies have also shown that introducing a TFMP group can significantly improve the antifungal activity of strobilurin analogues.[15]

Pharmaceutical Applications

While the agrochemical sector has seen the broadest commercialization, the TFMP scaffold is a critical component in several approved pharmaceuticals and a large number of candidates in clinical trials.[1][2][13]

Antiviral Activity: A landmark example is Tipranavir , a non-peptidic HIV protease inhibitor.[16] During its development, the comprehensive investigation of pharmacokinetic parameters revealed that incorporating a TFMP moiety resulted in a compound with approximately tenfold higher antiviral activity than the corresponding phenyl analogue.[1] This demonstrates the profound impact the TFMP scaffold can have on potency.

Anticancer and Antimicrobial Activity: The TFMP core is a versatile starting point for creating compounds with potential anticancer and antibacterial properties.[8] The lipophilicity conferred by the -CF3 group can aid in penetrating microbial cell membranes, a key attribute for developing new antibiotics.[3][8] In oncology, derivatives have been shown to inhibit specific kinases involved in cancer proliferation by targeting crucial signaling pathways.[8]

Experimental Validation: Protocols for Assessing Biological Activity

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental validation. The following protocols are presented as self-validating systems for assessing the activity of novel TFMP derivatives against key biological targets.

Herbicide Target Assay: Acetyl-CoA Carboxylase (ACCase) Inhibition

This protocol is designed to quantify the inhibitory effect of a test compound on ACCase, the target for herbicides like Fluazifop-butyl.

Principle: The activity of ACCase is measured by quantifying the ATP- and biotin-dependent incorporation of radioactive [¹⁴C]bicarbonate into acid-stable malonyl-CoA. A reduction in radioactivity in the presence of the test compound indicates inhibition.

Step-by-Step Methodology:

-

Enzyme Preparation: Isolate ACCase from the shoots of susceptible grass species (e.g., Avena fatua) using established purification protocols involving ammonium sulfate precipitation and gel filtration chromatography.

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 5 mM MgCl₂, 100 mM KCl.

-

Substrate Mix: 2.5 mM ATP, 0.5 M NaH¹⁴CO₃ (specific activity ~50 mCi/mmol), 0.25 M Acetyl-CoA, 1 mg/mL BSA in Assay Buffer.

-

Test Compound: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

-

-

Assay Execution:

-

In a 96-well microplate, add 10 µL of the diluted test compound or DMSO (vehicle control).

-

Add 70 µL of Assay Buffer containing the purified ACCase enzyme.

-

Pre-incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Substrate Mix to each well.

-

Incubate at 30°C for 20 minutes.

-

-

Assay Termination and Measurement:

-

Terminate the reaction by adding 25 µL of 4 M HCl to each well.

-

Transfer 100 µL from each well onto a filter paper disc.

-

Dry the discs completely under a heat lamp to remove unreacted H¹⁴CO₃.

-

Place each disc in a scintillation vial with 5 mL of scintillation cocktail.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for the ACCase inhibition assay.

Pharmaceutical Target Assay: HIV-1 Protease Inhibition (FRET-based)

This is a high-throughput assay to screen for inhibitors like Tipranavir.

Principle: A synthetic peptide substrate contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA.

-

Enzyme Solution: Recombinant HIV-1 Protease diluted in Assay Buffer to the desired concentration.

-

Substrate Solution: FRET peptide substrate diluted in Assay Buffer.

-

Test Compound: Prepare a dilution series in DMSO.

-

-

Assay Execution (384-well plate):

-

Add 50 nL of test compound solution to the appropriate wells.

-

Add 10 µL of the Enzyme Solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Substrate Solution.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity (kinetic read) over 30-60 minutes at the appropriate excitation/emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Determine the reaction rate (slope of fluorescence vs. time) for each well.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

General Cytotoxicity Screening: MTT Assay

This assay provides a general measure of a compound's effect on cell viability, essential for preliminary anticancer screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of the TFMP test compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound. Include vehicle (DMSO) controls and untreated controls.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add 10 µL of a 5 mg/mL MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C until purple precipitate is visible.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Synthesis Strategies and Pathways

The accessibility of TFMP derivatives is crucial for their widespread study and application. Two primary strategies dominate their synthesis.[1][14]

-

Direct Modification of Pyridine Rings: This "top-down" approach involves the direct chlorination and subsequent fluorination of picoline (methylpyridine) precursors. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for many agrochemicals, can be synthesized in a one-step simultaneous vapor-phase reaction.[1][14] This method is often efficient for large-scale industrial production.

-

Pyridine Ring Construction (Building Block Approach): This "bottom-up" strategy involves constructing the pyridine ring from smaller, acyclic trifluoromethyl-containing building blocks.[17][18] Reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate are used in cyclocondensation reactions to form the desired TFMP core.[1][9] This method offers greater flexibility for creating diverse and polysubstituted pyridine derivatives.[17][18]

Caption: Primary synthetic routes to TFMP derivatives.

Conclusion and Future Outlook

Trifluoromethyl-substituted pyridines represent a privileged scaffold in modern chemical biology. The unique physicochemical properties imparted by the -CF3 group provide a powerful tool for enhancing metabolic stability, bioavailability, and target potency.[3][7][19] This has led to the successful development of a wide array of agrochemicals and pharmaceuticals, with many more candidates currently in the development pipeline.[1][13]

Future research will likely focus on developing more selective and environmentally benign TFMP compounds. The continued exploration of novel substitution patterns and the combination of the TFMP core with other pharmacophores will undoubtedly lead to the discovery of new bioactive agents with novel modes of action. As synthetic methodologies become more sophisticated, the accessibility of structurally diverse TFMP libraries will expand, further fueling innovation in this critical area of research.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Substituted Methoxypyridines

Introduction

Substituted methoxypyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their biological and chemical properties are intrinsically linked to the substitution pattern on the pyridine ring, making unambiguous structural elucidation paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of substituted methoxypyridines, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the integration of multi-technique data for confident structure validation are emphasized throughout.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][3] For substituted methoxypyridines, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The aromatic protons of the pyridine ring resonate in a characteristic downfield region (typically δ 6.5-8.5 ppm) due to the ring's diamagnetic anisotropy. The electron-withdrawing nature of the nitrogen atom and the electronic effects of the methoxy and other substituents significantly influence the chemical shifts of the ring protons.

Key Interpretive Features:

-

Chemical Shifts (δ): The position of a signal indicates the electronic environment of the proton. Protons α to the nitrogen (C2 and C6) are the most deshielded and appear furthest downfield, followed by the γ-proton (C4), and then the β-protons (C3 and C5).[1] An electron-donating methoxy group will shield the protons, causing an upfield shift, particularly for ortho and para positions.

-

Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet reveals the number of adjacent protons. This is crucial for determining the substitution pattern.[3][4]

-

ortho-coupling (³J): 4-6 Hz

-

meta-coupling (⁴J): 1-3 Hz

-

para-coupling (⁵J): 0-1 Hz

-

-

Integration: The area under a signal is proportional to the number of protons it represents.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the substituted methoxypyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]

-

Instrument Setup:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

Use a standard pulse program (e.g., 'zg30').

-

-

Acquisition Parameters:

-

Number of scans: 8-16 (adjust based on sample concentration).

-

Relaxation delay (d1): 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and measure coupling constants.

-

Table 1: Typical ¹H NMR Chemical Shift Ranges for Methoxypyridine Protons

| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| H2/H6 (α to N) | 8.0 - 8.5 | Most deshielded due to proximity to nitrogen. |

| H4 (γ to N) | 7.0 - 7.8 | Intermediate chemical shift. |

| H3/H5 (β to N) | 6.5 - 7.5 | Most shielded ring protons. |

| Methoxy (-OCH₃) | 3.8 - 4.1 | Sharp singlet. |

Note: These are general ranges and can be significantly affected by other substituents on the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.[1] The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen's electronegativity and the position of the methoxy group and other substituents.[5][6][7]

Key Interpretive Features:

-

Chemical Shifts (δ): Aromatic carbons in substituted pyridines typically resonate between δ 110-165 ppm.[8]

-

Carbons α to the nitrogen (C2, C6) are the most deshielded (~δ 150-160 ppm).

-

The carbon bearing the methoxy group is also significantly deshielded.

-

The γ-carbon (C4) appears at an intermediate chemical shift (~δ 136 ppm for unsubstituted pyridine).

-

The β-carbons (C3, C5) are the most shielded (~δ 124 ppm for unsubstituted pyridine).[1]

-

-

Number of Signals: The number of unique carbon signals can indicate the symmetry of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune and shim the spectrometer.

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).

-

Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

-

Acquisition Parameters:

-

Number of scans: 128-1024 or more, depending on concentration.

-

Relaxation delay (d1): 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.

-

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methoxypyridine Carbons

| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| C2/C6 (α to N) | 145 - 160 | Highly deshielded. |

| C4 (γ to N) | 135 - 145 | Intermediate chemical shift. |

| C3/C5 (β to N) | 110 - 130 | Most shielded ring carbons. |

| C-OCH₃ | 160 - 165 | The carbon directly attached to the methoxy group. |

| Methoxy (-OCH₃) | 50 - 60 |

2D NMR Techniques for Unambiguous Assignments

When 1D spectra are complex, 2D NMR experiments are essential for definitive structural assignments.[3]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[9] For substituted methoxypyridines, IR spectroscopy can confirm the presence of the aromatic ring, the C-O bond of the methoxy group, and other functional groups.

Key Vibrational Modes:

-

Aromatic C-H Stretch: Typically appears as a weak to medium band just above 3000 cm⁻¹ (3010-3100 cm⁻¹).[10]

-

Aromatic C=C and C=N Ring Stretching: These vibrations give rise to a series of sharp, medium to strong bands in the 1400-1600 cm⁻¹ region.[10]

-

C-O Stretch (Aryl Ether): A strong, characteristic band is observed in the 1200-1275 cm⁻¹ region for the aryl C-O bond and around 1020-1075 cm⁻¹ for the alkyl C-O bond of the methoxy group.

-

C-H Bending (Out-of-Plane): The pattern of bands in the 675-900 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic ring.[10]

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Collect the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Table 3: Characteristic IR Absorption Frequencies for Substituted Methoxypyridines

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 3000 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aryl C-O Stretch | 1200 - 1275 | Strong |

| Alkyl C-O Stretch | 1020 - 1075 | Strong |

| C-H Out-of-Plane Bending | 675 - 900 | Medium to Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[11] The fragmentation pattern can offer valuable clues about the molecular structure.[12][13]

Key Features in the Mass Spectrum:

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. Its mass-to-charge ratio (m/z) gives the molecular weight of the compound. For compounds containing nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule).

-

Fragmentation Pattern: The molecular ion can break down into smaller, characteristic fragment ions. Common fragmentation pathways for methoxypyridines include:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion.

-

Loss of formaldehyde (CH₂O) to give an [M-30]⁺• ion.

-

Loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.

-

Cleavage of the pyridine ring.

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of Fragmentation

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]